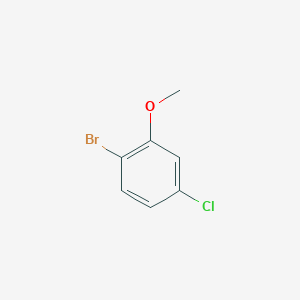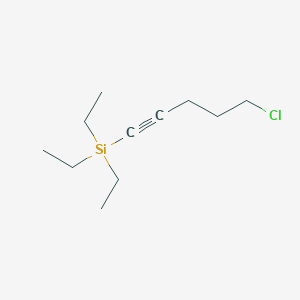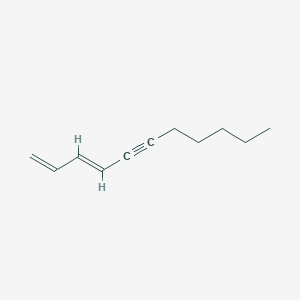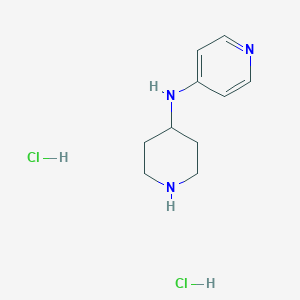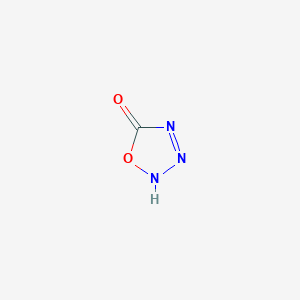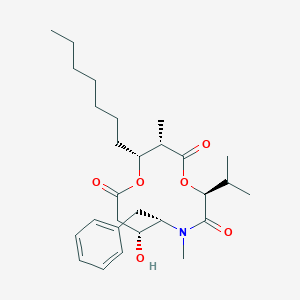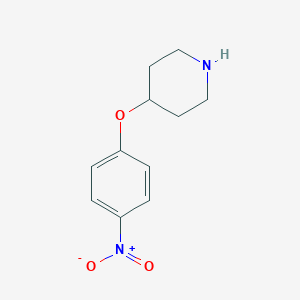![molecular formula C21H31ClN2O B064583 (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride CAS No. 171261-31-7](/img/structure/B64583.png)
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide; hydrochloride, also known as BU08028, is a chemical compound that belongs to the class of opioid ligands. BU08028 has been found to have a high affinity for the kappa opioid receptor, which is a type of receptor that is involved in pain management, mood regulation, and addiction.
Wirkmechanismus
The kappa opioid receptor is known to play a key role in the regulation of pain and mood. When activated, the kappa opioid receptor can produce analgesic effects, which means that it can reduce the perception of pain. (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride binds to the kappa opioid receptor and activates it, leading to the production of these analgesic effects. In addition to its analgesic effects, (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has also been found to produce antidepressant effects in animal models.
Biochemische Und Physiologische Effekte
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has been found to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and reduced locomotor activity. In addition, (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has been found to produce antidepressant effects, as well as anxiolytic effects, which means that it can reduce anxiety. (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has also been found to reduce drug-seeking behavior in animal models, which suggests that it may have potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride is its high selectivity for the kappa opioid receptor, which reduces the risk of side effects that are commonly associated with other opioid drugs. In addition, (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has been found to produce a range of effects that are relevant to pain management, depression, and addiction, which makes it a promising candidate for further research.
One limitation of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. In addition, (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride. One possibility is to further investigate its potential therapeutic applications in the treatment of pain, depression, and addiction. Another possibility is to explore its mechanism of action in more detail, in order to better understand how it produces its effects. Finally, future research could focus on developing more potent and longer-lasting versions of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride, in order to improve its efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride was first reported by researchers at the University of North Carolina at Chapel Hill in 2007. The synthesis method involves several steps, including the reaction of 3-phenylprop-2-enoyl chloride with N-butylpiperidine, followed by the reduction of the resulting iminium ion with sodium borohydride. The final step involves the reaction of the resulting amine with 8-methyl-8-azabicyclo[3.2.1]octan-3-one to produce (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride.
Wissenschaftliche Forschungsanwendungen
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has been widely studied for its potential therapeutic applications in the treatment of pain, depression, and addiction. It has been found to be a highly selective kappa opioid receptor agonist, which means that it can activate this receptor without affecting other opioid receptors in the body. This selectivity is important because it reduces the risk of side effects that are commonly associated with other opioid drugs.
Eigenschaften
CAS-Nummer |
171261-31-7 |
|---|---|
Produktname |
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride |
Molekularformel |
C21H31ClN2O |
Molekulargewicht |
362.9 g/mol |
IUPAC-Name |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C21H30N2O.ClH/c1-3-4-14-23(20-15-18-11-12-19(16-20)22(18)2)21(24)13-10-17-8-6-5-7-9-17;/h5-10,13,18-20H,3-4,11-12,14-16H2,1-2H3;1H/b13-10+; |
InChI-Schlüssel |
PIRCALUPZAXTFN-RSGUCCNWSA-N |
Isomerische SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)/C=C/C3=CC=CC=C3.Cl |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.Cl |
Kanonische SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.Cl |
Synonyme |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-phenyl-prop-2-e namide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



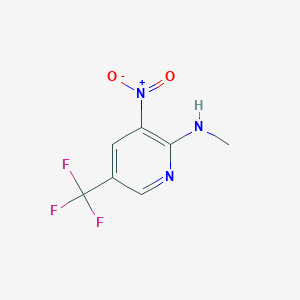

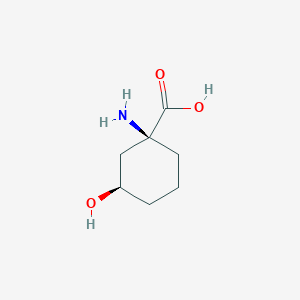
![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)
